molecular formula C8H14Cl2N2 B1274148 2,6-Dimethylbenzene-1,4-diamine dihydrochloride CAS No. 56496-89-0

2,6-Dimethylbenzene-1,4-diamine dihydrochloride

Cat. No.: B1274148
CAS No.: 56496-89-0
M. Wt: 209.11 g/mol
InChI Key: IALKJCXEPFRYML-UHFFFAOYSA-N
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Description

2,6-Dimethylbenzene-1,4-diamine dihydrochloride (CAS RN 56496-89-0) is an organic chemical compound with the molecular formula C 8 H 14 Cl 2 N 2 and an average molecular mass of 209.114 Da . It is a hydrochloride salt derivative of 2,6-dimethylbenzene-1,4-diamine. This compound is part of the toluenediamine (TDA) family, a class of compounds featuring a benzene ring substituted with amino and methyl groups, which have long attracted scientific interest for their redox properties . Structural analogues within this family are frequently employed in toxicological research to investigate mechanisms of genotoxicity and carcinogenicity . For instance, such compounds are studied for their potential to induce bacterial mutagenesis, chromosomal aberrations, and DNA damage in mammalian cells, providing valuable insights for safety assessments . As a high-purity reagent, it is essential for chemical synthesis, materials science, and as a standard in analytical profiling. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2,6-dimethylbenzene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-5-3-7(9)4-6(2)8(5)10;;/h3-4H,9-10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALKJCXEPFRYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205036
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
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Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56496-89-0
Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
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Record name 2,6-Dimethyl-p-phenylenediamine dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethylbenzene-1,4-diamine dihydrochloride
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Record name 2,6-DIMETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE
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Preparation Methods

Nitration of 2,6-Dimethylbenzene

Reagents :

  • 2,6-Dimethylbenzene (meta-xylene)
  • Nitration mixture (HNO₃/H₂SO₄)

Conditions :

  • Temperature: 30–60°C
  • Reaction time: 60–240 seconds in a micro-tubular reactor.

Mechanism :
Nitration introduces nitro groups at positions 1 and 4 of the benzene ring. The methyl groups at positions 2 and 6 direct nitration to the para positions relative to each methyl group.

Outcome :

  • Product: 2,6-Dimethyl-1,4-dinitrobenzene
  • Yield: >95% (total nitration products).

Reduction to Diamine

Reagents :

  • 2,6-Dimethyl-1,4-dinitrobenzene
  • Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl

Conditions :

  • Hydrogenation: 25 psi H₂, 2 hours.
  • Chemical reduction: Zn powder, HCl, 15–20°C.

Mechanism :
Nitro groups are reduced to amines. Catalytic hydrogenation is preferred for higher purity.

Outcome :

  • Product: 2,6-Dimethylbenzene-1,4-diamine
  • Yield: 84–97%.

Dihydrochloride Formation

Reagents :

  • 2,6-Dimethylbenzene-1,4-diamine
  • HCl gas or concentrated HCl

Conditions :

  • Saturation in dried benzene or ethanol.

Outcome :

  • Product: 2,6-Dimethylbenzene-1,4-diamine dihydrochloride
  • Purity: ≥99%.

Method 2: Direct Amination of Halogenated Precursors

Substrate Preparation

Reagents :

  • 1,4-Dichloro-2,6-dimethylbenzene
  • Ammonia or methylamine

Conditions :

  • High-pressure reactor, 80–120°C.

Mechanism :
Nucleophilic aromatic substitution replaces halogens with amine groups.

Outcome :

  • Product: 2,6-Dimethylbenzene-1,4-diamine
  • Yield: 90–97%.

Salt Formation

Identical to Method 1 (Section 2.3).

Method 3: Reductive Alkylation

Nitrosation and Reduction

Reagents :

  • 2,6-Dimethylaniline
  • NaNO₂, HCl, Zn powder

Conditions :

  • Nitrosation at 0–10°C, reduction at 15–20°C.

Mechanism :
Nitrosation forms a diazonium intermediate, reduced to the diamine.

Outcome :

  • Product: 2,6-Dimethylbenzene-1,4-diamine
  • Yield: 86%.

Salt Formation

Identical to Method 1 (Section 2.3).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Starting Material Meta-xylene Dichloro derivative 2,6-Dimethylaniline
Key Step Nitration Amination Reductive alkylation
Yield (%) 84–97 90–97 86
Purity (%) ≥99 ≥99 ≥95
Scalability Industrial Laboratory Laboratory

Industrial-Scale Production

Large-scale synthesis (Method 1) involves:

  • Continuous-Flow Nitration : Micro-tubular reactors ensure efficient heat/mass transfer, reducing dinitro byproducts (<2.5%).
  • Catalytic Hydrogenation : Pd/C catalysts in fixed-bed reactors achieve >95% conversion.
  • Crystallization : Recrystallization in ethanol yields pharmaceutical-grade dihydrochloride.

Challenges and Optimizations

  • Nitration Selectivity : Methyl groups favor para-directing, but over-nitration can occur. Sulfuric acid concentration and temperature control are critical.
  • Reduction Efficiency : Zn/HCl systems generate waste; hydrogenation is greener but requires high-pressure equipment.
  • Purification : Column chromatography or recrystallization removes isomers (e.g., 2,4-dimethyl derivatives).

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylbenzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced further to form different amine derivatives.

    Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as iron and hydrochloric acid are used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Acylated or alkylated products.

Scientific Research Applications

2,6-Dimethylbenzene-1,4-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzene-1,4-diamine dihydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethylbenzene-1,3-diamine dihydrochloride
  • 2,5-Dimethylbenzene-1,4-diamine dihydrochloride
  • 2,6-Dimethylbenzene-1,3-diamine dihydrochloride

Uniqueness

2,6-Dimethylbenzene-1,4-diamine dihydrochloride is unique due to the specific positioning of its methyl and amine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Biological Activity

2,6-Dimethylbenzene-1,4-diamine dihydrochloride, also known as N,N-dimethyl-p-phenylenediamine dihydrochloride , is a chemical compound with the molecular formula C8H14Cl2N2C_8H_{14}Cl_2N_2 and a molecular weight of 209.11 g/mol. This compound has garnered attention in various fields of biochemical research due to its unique structural properties and potential applications.

Chemical Structure and Properties

The compound features two amine groups attached to a dimethyl-substituted benzene ring. The presence of these functional groups allows for significant biological interactions, including hydrogen bonding and redox activity.

PropertyValue
Molecular FormulaC8H14Cl2N2C_8H_{14}Cl_2N_2
Molecular Weight209.11 g/mol
CAS Number56496-89-0
IUPAC Name2,6-dimethylbenzene-1,4-diamine; dihydrochloride
AppearanceWhite crystalline solid

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Its ability to act as a reducing agent makes it useful in various biochemical assays to measure oxidative stress in biological systems. For instance, it has been utilized in determining plasma oxidant capacity by measuring the ferric equivalent oxidative potential (PFEOP) in plasma samples .

Applications in Material Science

The compound's aromatic structure and amine functionalities suggest potential applications in material science, particularly as intermediates in the synthesis of polymers or supramolecular assemblies. However, further research is needed to explore these applications fully.

Study on Oxidative Stress Measurement

In a study examining the role of various compounds in oxidative stress measurement, this compound was highlighted for its effectiveness in reducing ferric ions to ferrous ions in plasma samples. This property is crucial for understanding oxidative damage in various diseases .

Research on Cell Transformation

While direct studies on this compound are scarce, research on structurally similar compounds like 3,4-Toluenediamine provides insights into its potential effects on cellular processes. These studies indicate that exposure to diamines can lead to increased rates of cell transformation under certain conditions .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for synthesizing 2,6-Dimethylbenzene-1,4-diamine dihydrochloride with high purity?

  • Methodological Answer : Synthesis optimization requires precise control of stoichiometry, solvent selection (e.g., ethanol or hydrochloric acid-based systems), and temperature gradients. For purity assessment, combine HPLC (high-performance liquid chromatography) with UV detection to monitor intermediate byproducts and confirm final product integrity . Thermal gravimetric analysis (TGA) can further validate stability during synthesis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to resolve methyl and aromatic proton environments, supported by FT-IR to identify amine and hydrochloride functional groups. For electronic properties, employ UV-Vis spectroscopy to study charge-transfer interactions, referencing solvent polarity effects observed in similar diamine systems .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional chemical hygiene plans, including fume hood use for synthesis steps involving volatile intermediates. Implement glove-box techniques for moisture-sensitive reactions and store the compound in amber vials under inert gas to prevent oxidation . Emergency protocols should include neutralization procedures for accidental spills using sodium bicarbonate .

Advanced Research Questions

Q. How can computational methods guide the design of reactions involving this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways, focusing on transition states and intermediates. For example, simulate protonation states of the diamine group to predict reactivity in acidic media. Integrate computational results with experimental data to refine synthetic protocols, as demonstrated in reaction path search methodologies .

Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Conduct comparative analysis by replicating experimental conditions (e.g., solvent, concentration) from conflicting studies. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals caused by conformational isomers. Cross-validate findings with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers investigate the environmental degradation pathways of this compound?

  • Methodological Answer : Employ advanced oxidation processes (AOPs) under simulated environmental conditions (e.g., UV/H₂O₂ systems) to track degradation products via LC-MS/MS . Compare kinetic data with computational predictions of bond dissociation energies to identify vulnerable sites in the molecule .

Q. What methodologies optimize the separation of this compound from complex mixtures?

  • Methodological Answer : Utilize membrane separation technologies (e.g., nanofiltration) with pH-adjusted feed solutions to exploit charge differences. Complement with ion-exchange chromatography to isolate the dihydrochloride form from neutral byproducts. Monitor separation efficiency using conductivity detectors .

Data Contradiction Analysis Framework

Issue Resolution Strategy Key References
Discrepant NMR shiftsStandardize solvent systems (e.g., DMSO-d₆ vs. CDCl₃) and temperature controls
Variability in assay purityCross-validate HPLC methods with ion-pairing reagents (e.g., tetrabutylammonium phosphate)
Conflicting kinetic dataReplicate under controlled O₂/moisture levels and use isotopic labeling for pathway tracing

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